N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 941876-53-5
VCID: VC7417626
InChI: InChI=1S/C24H24N4O4/c1-3-31-19-9-5-17(6-10-19)21-15-22-24(30)27(13-14-28(22)26-21)16-23(29)25-18-7-11-20(12-8-18)32-4-2/h5-15H,3-4,16H2,1-2H3,(H,25,29)
SMILES: CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OCC
Molecular Formula: C24H24N4O4
Molecular Weight: 432.48

N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

CAS No.: 941876-53-5

Cat. No.: VC7417626

Molecular Formula: C24H24N4O4

Molecular Weight: 432.48

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide - 941876-53-5

Specification

CAS No. 941876-53-5
Molecular Formula C24H24N4O4
Molecular Weight 432.48
IUPAC Name N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Standard InChI InChI=1S/C24H24N4O4/c1-3-31-19-9-5-17(6-10-19)21-15-22-24(30)27(13-14-28(22)26-21)16-23(29)25-18-7-11-20(12-8-18)32-4-2/h5-15H,3-4,16H2,1-2H3,(H,25,29)
Standard InChI Key QCOBFLUSUNMSKE-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OCC

Introduction

Chemical Identity

Molecular Formula: C20H20N4O3
Molecular Weight: Approximately 392.45 g/mol
Chemical Class: Pyrazolo derivatives

This compound is characterized by the presence of ethoxyphenyl groups and a pyrazolo[1,5-a]pyrazinone core structure. These structural features are significant because they are often associated with biological activity in heterocyclic compounds.

Structural Features

The molecular structure of this compound includes:

  • Ethoxyphenyl Groups: Contribute to lipophilicity and potential interaction with biological membranes.

  • Pyrazolo[1,5-a]pyrazinone Core: A bicyclic heterocycle known for its pharmacological relevance.

The compound's structure can be visualized using molecular modeling tools, which highlight its planar and aromatic regions critical for biological interactions.

Synthesis

The synthesis of N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves multi-step reactions:

  • Formation of the Pyrazolo Ring: This step typically includes cyclization reactions involving hydrazines and diketones under controlled conditions.

  • Functionalization: Introduction of ethoxyphenyl groups through nucleophilic substitution or related reactions.

Reaction monitoring is performed using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure yield optimization and purity.

Biological Activity and Applications

Although specific biological mechanisms are not fully elucidated, compounds with similar structures have shown potential in medicinal chemistry due to their heterocyclic cores:

  • Pharmacological Potential:

    • Likely to interact with enzymes or receptors due to its planar aromatic structure.

    • Could serve as a scaffold for drug discovery programs targeting inflammation or cancer .

  • Therapeutic Applications:

    • Explored in patent literature for potential therapeutic uses.

    • Structural analogs have been investigated as enzyme inhibitors or receptor agonists .

Further experimental studies, such as molecular docking and biological assays, are required to validate these hypotheses.

Research Directions

Current research on this compound focuses on:

  • Optimization of Synthesis: Developing more efficient routes to improve yield and reduce by-products.

  • Biological Testing: Evaluating its activity through in vitro and in vivo assays.

  • Structure Modifications: Exploring derivatives to enhance potency or selectivity toward specific biological targets .

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